molecular formula C22H16ClNO3 B11403972 3-(3-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(3-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11403972
M. Wt: 377.8 g/mol
InChI Key: OQEHXRZZXHNHBK-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzyl group substituted with a chlorine atom, a dihydrobenzochromene moiety, and an oxazine ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(3-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzyl chloride with a suitable dihydrobenzochromene derivative in the presence of a base can lead to the formation of the desired oxazine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form more complex ring structures.

Scientific Research Applications

3-(3-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of interest in biological research. It can be used in the development of new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is studied for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

3-(3-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which impart distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H16ClNO3/c23-15-5-3-4-14(10-15)11-24-12-19-20(26-13-24)9-8-17-16-6-1-2-7-18(16)22(25)27-21(17)19/h1-10H,11-13H2

InChI Key

OQEHXRZZXHNHBK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CC5=CC(=CC=C5)Cl

Origin of Product

United States

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